molecular formula C10H8Cl3N B11865991 2-Chloro-6-(chloromethyl)quinoline hydrochloride

2-Chloro-6-(chloromethyl)quinoline hydrochloride

Cat. No.: B11865991
M. Wt: 248.5 g/mol
InChI Key: YVTYXFCZJUQQAS-UHFFFAOYSA-N
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Description

2-Chloro-6-(chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H8Cl2N·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(chloromethyl)quinoline hydrochloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2-chloromethylquinoline with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(chloromethyl)quinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

2-Chloro-6-(chloromethyl)quinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological processes and the development of biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting infectious diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-6-(chloromethyl)quinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, and inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethylquinoline hydrochloride
  • 2-Chloro-6-methoxy-4-methyl-quinoline
  • 2-Chloromethylquinoline

Uniqueness

2-Chloro-6-(chloromethyl)quinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .

Properties

Molecular Formula

C10H8Cl3N

Molecular Weight

248.5 g/mol

IUPAC Name

2-chloro-6-(chloromethyl)quinoline;hydrochloride

InChI

InChI=1S/C10H7Cl2N.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9;/h1-5H,6H2;1H

InChI Key

YVTYXFCZJUQQAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1CCl.Cl

Origin of Product

United States

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